2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one

Catalog No.
S12998666
CAS No.
651740-36-2
M.F
C14H14ClNO
M. Wt
247.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]in...

CAS Number

651740-36-2

Product Name

2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one

IUPAC Name

2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-one

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

InChI

InChI=1S/C14H14ClNO/c15-9-6-7-12-11(8-9)10-4-2-1-3-5-13(17)14(10)16-12/h6-8,16H,1-5H2

InChI Key

SGHXFFPQQBTLNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)CC1)NC3=C2C=C(C=C3)Cl

2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of indole derivatives and features a chloro substituent at the second position and a ketone functional group at the sixth position. The molecular formula for this compound is C13H14ClNC_{13}H_{14}ClN, indicating that it contains carbon, hydrogen, chlorine, and nitrogen atoms. The structural complexity of this compound contributes to its potential biological activity and applications in various fields.

The chemical reactivity of 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be explored through several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new compounds.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: The compound can participate in cyclization reactions due to its bicyclic structure, potentially leading to more complex polycyclic compounds.

Research indicates that 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one exhibits notable biological activity. Some studies suggest its potential as an antitumor agent due to its ability to interfere with cellular processes involved in cancer progression. Additionally, it may possess antimicrobial properties that could be beneficial in treating infections. Further investigation into its mechanism of action and efficacy is necessary to fully understand its biological implications.

The synthesis of 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one can be achieved through several methods:

  • Multi-step Synthesis: This method typically involves starting from simpler indole derivatives and applying various chemical transformations such as chlorination and cyclization.
  • Catalytic Methods: Utilizing catalysts can enhance the efficiency of the synthesis process by lowering activation energies and increasing reaction rates.
  • One-pot Reactions: Recent advancements in synthetic chemistry have allowed for one-pot synthesis strategies that streamline the process by combining multiple reaction steps into a single operation.

The unique properties of 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one make it suitable for various applications:

  • Pharmaceuticals: Its potential antitumor and antimicrobial activities position it as a candidate for drug development.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry.
  • Material Science: Due to its structural properties, it may find applications in developing new materials with specific functionalities.

Interaction studies involving 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one focus on understanding how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and impacts cellular functions.
  • Toxicity Evaluations: Assessing the safety profile of the compound through various toxicity assays.

Several compounds share structural similarities with 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
IndoleSimple bicyclic structureFound in many natural products; basic building block for various derivatives
TryptamineContains an indole ringKnown for neuroactive properties; precursor for serotonin
5-MethoxytryptamineSimilar indole structure with methoxy groupExhibits psychoactive effects; used in research on neurotransmission

The uniqueness of 2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one lies in its specific chloro substitution and hexahydro configuration which may contribute distinct biological activities not found in these other compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

247.0763918 g/mol

Monoisotopic Mass

247.0763918 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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